5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-4-6-7(10(15)16)8(11)5(2)12-9(6)14(3)13-4/h1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSGGDHCEZEKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=NN(C2=N1)C)C)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functional group modifications. One common method starts with the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions to form the pyrazole ring. Subsequent reactions with chlorinating agents introduce the chlorine atom at the desired position. Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Solvent selection, temperature control, and purification steps are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. Specifically, 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been investigated for its potential as a scaffold in the design of tyrosine kinase inhibitors (TKIs). TKIs are crucial in cancer therapy due to their ability to inhibit specific enzymes involved in the proliferation of cancer cells .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of cell signaling pathways that promote tumor growth. For instance, studies have indicated that pyrazolo[3,4-b]pyridines can interfere with the ATP-binding site of kinases, thereby blocking downstream signaling pathways essential for cancer cell survival and proliferation .
Case Study: Synthesis and Evaluation
A notable study synthesized various derivatives of this compound and evaluated their cytotoxic effects against different cancer cell lines. The results demonstrated that specific substitutions at the 1 and 3 positions significantly enhanced anticancer activity compared to the parent compound .
Material Science
Polymer Chemistry
The compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation while maintaining flexibility and strength. This makes it suitable for applications in coatings and composite materials .
Nanotechnology Applications
In nanotechnology, derivatives of pyrazolo[3,4-b]pyridine compounds have been explored for their potential use in drug delivery systems. The unique properties of these compounds allow for the development of nanoparticles that can encapsulate therapeutic agents and release them in a controlled manner at targeted sites within the body .
Agricultural Chemistry
Pesticide Development
this compound has also been investigated for its potential use as a pesticide or herbicide. Its structure suggests it could interact with biological systems in pests or weeds, leading to effective control measures while minimizing environmental impact. Initial studies have indicated promising results in terms of efficacy against various agricultural pests without significant toxicity to non-target organisms .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent development | Effective TKIs against cancer cell lines |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |
| Nanotechnology | Drug delivery systems | Controlled release mechanisms |
| Agricultural Chemistry | Pesticide development | Efficacy against pests with low environmental impact |
Mechanism of Action
The mechanism of action of 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In biological systems, it can interfere with cellular processes such as DNA replication or protein synthesis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s activity and physicochemical properties are influenced by substituent positions and functional groups. Key analogs are compared below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on methyl ester derivative () after hydrolysis.
Key Observations :
- Chlorine Position : The 5-Cl substituent in the target compound distinguishes it from positional isomers (e.g., 4-Cl in -Cl in ). Chlorine’s electron-withdrawing effects may enhance electrophilic interactions in biological targets .
- Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) offers hydrogen-bonding capabilities critical for receptor binding, unlike its methyl ester precursor .
PPAR Activation
Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives demonstrate PPAR activation, with EC₅₀ values comparable to fenofibrate . The target compound’s 5-Cl and 1,3,6-Me substituents may enhance selectivity or potency, though structural studies are needed to confirm coactivator recruitment (e.g., SRC-1) .
Antiviral Potential
Analogous 4-(phenylamino) derivatives () exhibit antiviral activity, suggesting that the carboxylic acid moiety in the target compound could be modified for similar applications. However, the chlorine and methyl groups may alter binding to viral targets .
β-Lactamase Inhibition
highlights analogs with 6-benzoic acid substitutions as β-lactamase inhibitors. The target compound’s 5-Cl and methyl groups may sterically hinder enzyme binding compared to 6-substituted analogs .
Biological Activity
5-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant data and research findings.
- Molecular Formula : C10H10ClN3O2
- Molecular Weight : 239.66 g/mol
- CAS Number : 937600
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit potent antitumor properties. A study highlighted the effectiveness of pyrazole derivatives against various cancer cell lines through mechanisms such as the inhibition of specific kinases involved in tumor growth.
Case Study: Antitumor Efficacy
In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, compounds with similar structures showed significant cytotoxic effects. The presence of halogen substituents like chlorine was correlated with enhanced activity against these cell lines. The combination of these compounds with conventional chemotherapeutics such as doxorubicin demonstrated a synergistic effect, enhancing overall efficacy and reducing side effects associated with chemotherapy .
Anti-inflammatory Activity
The inflammatory response is a critical area where pyrazole derivatives have been explored. The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This inhibition leads to reduced production of prostaglandins, which are responsible for inflammation and pain. The specific activity of this compound in this context remains to be fully elucidated but is hypothesized to follow similar pathways as other pyrazole derivatives .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
In Vitro Studies
Recent studies have reported that certain pyrazole derivatives exhibit significant antibacterial activity against multi-drug resistant strains of Mycobacterium tuberculosis. For instance, compounds designed from the pyrazolo[1,5-a]pyridine scaffold demonstrated low minimum inhibitory concentrations (MICs), indicating strong potential as new antimicrobial agents .
Data Table: Biological Activities Overview
Q & A
Q. What are the standard synthetic routes for 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example:
- Step 1 : Condensation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with aromatic amines or other nucleophiles (e.g., 4-substituted anilines) under reflux conditions, often using DMF or toluene as solvents .
- Step 2 : Cyclization with pyruvic acid or ethyl pyruvate to form the pyrazolo[3,4-b]pyridine core, followed by hydrolysis to yield the carboxylic acid derivative .
- Characterization : Intermediates and final products are validated via /-NMR, mass spectrometry (MS), and elemental analysis. For example, -NMR peaks for the methyl groups typically appear at δ 2.3–2.6 ppm (singlets), while the carboxylic acid proton is absent in deuterated DMSO due to exchange .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : Key signals include the pyridine C4-carboxylic acid (δ ~165 ppm in -NMR) and methyl groups (δ ~25–30 ppm). The absence of aldehyde protons in intermediates confirms successful cyclization .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 280.06 for CHClNO) and fragments corresponding to decarboxylation or methyl group loss .
Q. How is the antibacterial activity of this compound assessed in preliminary screens?
- Assay Design : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Results : Derivatives with electron-withdrawing substituents (e.g., Cl, NO) on the aryl ring show enhanced activity (MIC: 8–32 µg/mL), likely due to improved membrane penetration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
- Domain-Specific Modifications :
- Domain A (Pyrazole ring) : Introducing bulkier substituents (e.g., benzyl at N1) enhances selectivity for ATP-binding pockets in kinases .
- Domain B (Chloro group) : Retaining Cl at position 5 improves hydrophobic interactions with kinase active sites, as shown in molecular docking studies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : A study reports potent antibacterial activity , while another highlights kinase inhibition .
- Resolution :
- Target-Specific Profiling : Use CRISPR-based gene knockout in bacterial strains to confirm if activity is due to kinase inhibition or off-target effects.
- Cytotoxicity Assays : Test eukaryotic cell viability to rule out nonspecific toxicity masking true mechanisms .
Q. How are reaction conditions optimized for large-scale synthesis without compromising yield?
- Catalyst Screening : Palladium (e.g., PdCl(PPh)) or copper catalysts improve cyclization efficiency (yield: 52–70%) .
- Solvent Effects : Replacing DMF with acetonitrile reduces side reactions (e.g., ester hydrolysis) during microwave-assisted synthesis .
- Scale-Up Challenges : Batch reactors with controlled heating (50–70°C) and inert atmospheres prevent decomposition of acid-sensitive intermediates .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Modeling : Tools like SwissADME estimate:
- LogP : ~2.1 (moderate lipophilicity, suitable for oral bioavailability).
- CYP450 Inhibition : Low risk (<30% at 10 µM), reducing drug-drug interaction potential.
- Molecular Dynamics (MD) : Simulates stability in aqueous environments, highlighting the carboxylic acid’s role in solubility (~15 mg/mL at pH 7.4) .
Methodological Notes
- Contradictory Data : Discrepancies in biological activity may arise from assay conditions (e.g., serum protein interference) or impurity profiles. Always cross-validate with orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
- Advanced Characterization : Use X-ray crystallography to resolve ambiguous NMR signals (e.g., regiochemistry of methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
